3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is a synthetic compound that belongs to the class of imidazolidinedione derivatives. It is commonly referred to as CHIR99021 and is widely used in scientific research applications.
Mechanism of Action
CHIR99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR99021 promotes the activation of the Wnt signaling pathway, which is essential for the maintenance of stem cell pluripotency and self-renewal.
Biochemical and Physiological Effects:
CHIR99021 has been shown to have a variety of biochemical and physiological effects. It promotes the expression of pluripotency markers, such as Oct4, Nanog, and Sox2, and inhibits the expression of differentiation markers. It also enhances the survival and proliferation of stem cells and promotes the formation of embryoid bodies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CHIR99021 in lab experiments is its potency and selectivity for GSK-3 inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, CHIR99021 has some limitations, including its high cost and potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of CHIR99021 in scientific research. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of the potential of CHIR99021 in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to determine the optimal concentration and duration of CHIR99021 treatment in stem cell cultures.
Scientific Research Applications
CHIR99021 is widely used in scientific research applications, particularly in stem cell research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. It is also used in the differentiation of stem cells into various cell types, including neurons, cardiomyocytes, and hepatocytes.
properties
IUPAC Name |
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-4-9(15)6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLYQRVTWBAQPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC(=CC=C2)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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